4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethylene bridge to a benzamide core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor, given the benzofuran-benzamide scaffold’s prevalence in such inhibitors .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-17(30)28-21-12-13-23(32-4)22(14-21)29-26(31)19-10-8-18(9-11-19)16-33-24-7-5-6-20-15-27(2,3)34-25(20)24/h5-14H,15-16H2,1-4H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDPMVGENGNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step involves the reaction of the benzofuran derivative with a benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine.
Introduction of the Acetamido Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran moiety is particularly interesting due to its known biological activities.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Benzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s dihydrobenzofuran core (partially saturated) contrasts with benzofuranone (oxidized) in and benzimidazole in , affecting electronic properties and conformational stability.
Biological Activity : The benzamide moiety is shared across HDAC inhibitors (), antiproliferative agents (), and pesticides (), underscoring its versatility. The acetamido group in the target compound may mimic acetylated lysine residues, a hallmark of HDAC substrate recognition .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide is a synthetic derivative that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, molecular interactions, and therapeutic implications based on recent studies.
Chemical Structure
The compound features a complex structure that includes a benzamide core linked to a benzofuran moiety. The presence of various functional groups such as acetamido and methoxy enhances its potential for biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest the compound has significant inhibitory effects against various bacterial strains.
- Antitumor Properties : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of related benzofuran derivatives show promising results. For instance, compounds with structural similarities have been reported to inhibit the growth of Mycobacterium tuberculosis with IC50 values in the low micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 5.08 ± 0.4 | |
| Compound B | E. coli | 10.11 | |
| Compound C | Staphylococcus aureus | 12.5 |
Antitumor Activity
The compound's efficacy against cancer cells has been evaluated using several cell lines. Notably, it demonstrated selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Cytotoxicity Assay
A study conducted using the MTT assay revealed that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Mechanism
The anti-inflammatory potential of this compound is supported by its ability to inhibit key pro-inflammatory cytokines. Molecular docking studies suggest strong interactions with COX-2 enzymes, which are pivotal in mediating inflammatory responses.
Table 2: Inhibition of COX Enzymes
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Results indicate that it binds effectively to MurB and COX enzymes, suggesting a mechanism for its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
